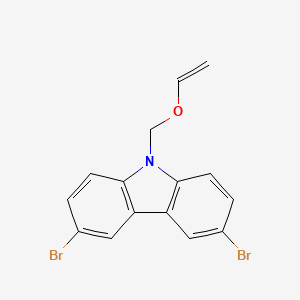

3,6-Dibromo-9-(ethenoxymethyl)carbazole

Description

3,6-Dibromo-9-(ethenoxymethyl)carbazole is a halogenated carbazole derivative featuring bromine substituents at the 3- and 6-positions and an ethenoxymethyl group at the N-9 position. The ethenoxymethyl moiety (CH₂-O-CH=CH₂) introduces an ether-linked vinyl group, which distinguishes it from other alkyl- or aryl-substituted carbazoles.

Properties

IUPAC Name |

3,6-dibromo-9-(ethenoxymethyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2NO/c1-2-19-9-18-14-5-3-10(16)7-12(14)13-8-11(17)4-6-15(13)18/h2-8H,1,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKDPMFGGWGYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,6-Dibromo-9-(ethenoxymethyl)carbazole typically involves the bromination of carbazole followed by the introduction of the ethenoxymethyl group. One common method includes:

Bromination of Carbazole: Carbazole is dissolved in a suitable solvent like dichloromethane.

Introduction of Ethenoxymethyl Group: The 3,6-dibromocarbazole is then reacted with an ethenoxymethylating agent under appropriate conditions to yield 3,6-Dibromo-9-(ethenoxymethyl)carbazole.

Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3,6-Dibromo-9-(ethenoxymethyl)carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other groups using reagents like organometallic compounds in Suzuki-Miyaura cross-coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and enabling its use in different applications.

Addition Reactions: The ethenoxymethyl group can participate in addition reactions, further modifying the compound’s structure and properties.

Common reagents used in these reactions include palladium catalysts, bases, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dibromo-9-(ethenoxymethyl)carbazole has several scientific research applications:

Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.

Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-(ethenoxymethyl)carbazole involves its interaction with molecular targets through its bromine atoms and ethenoxymethyl group. These interactions can lead to changes in electronic properties, enabling the compound to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Properties

The N-9 substituent significantly influences the electronic, steric, and solubility properties of carbazole derivatives. Below is a comparative analysis of key analogs:

Table 1: Key Carbazole Derivatives and Their Properties

Key Observations :

Electronic Effects: Ethenoxymethyl Group: The ether-oxygen and vinyl group may enhance electron delocalization and solubility compared to alkyl chains. Aryl Substituents: Derivatives like 3,6-Dibromo-9-(4-chlorobenzyl)carbazole exhibit significant steric hindrance (dihedral angles ~74.6°), reducing planarity and π-conjugation . Boron-Functionalized Derivatives: Compounds such as those in demonstrate improved thermal stability and triplet energy levels, making them suitable for electroluminescent host materials.

Synthetic Accessibility :

- N-Alkylation is a common method, with yields ranging from 73% to 89.5% for aryl and alkyl derivatives .

- Branched alkyl chains (e.g., 2-ethylhexyl) improve solubility without requiring complex purification .

Structural Features: Planarity: The carbazole core remains planar (mean deviation <0.04 Å), but bulky substituents like 4-chlorobenzyl induce dihedral angles >70°, disrupting π-stacking . Crystal Packing: Aryl-substituted derivatives form non-covalent interactions (C–Br···π, halogen bonding), influencing material morphology .

Applications :

- Semiconductors : Alkyl-substituted derivatives (e.g., 2-ethylhexyl) are used in polymer-based semiconductors due to their processability .

- OLEDs : Boron-containing analogs exhibit high triplet energy, enabling efficient energy transfer in phosphorescent OLEDs .

- Sensors : Vinylbenzyl-substituted carbazoles (e.g., ) are employed in chemosensors due to tunable fluorescence.

Unique Attributes of 3,6-Dibromo-9-(ethenoxymethyl)carbazole

- Enhanced Solubility : The ether linkage improves solubility in polar solvents compared to purely alkyl or aryl derivatives.

- Synthetic Versatility: The ethenoxymethyl moiety could serve as a reactive site for further functionalization (e.g., polymerization or cross-coupling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.